Pindobind - 106469-52-7

Pindobind

Catalog Number: EVT-369798
CAS Number: 106469-52-7
Molecular Formula: C23H34BrN3O3
Molecular Weight: 480.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Synthetic Routes and Reaction Conditions

The synthesis of Pindobind involves several critical steps:

  1. Formation of Indole Ether: The process begins with the alkylation of indole using an appropriate alkylating agent to create an indole ether.
  2. Bromination: The indole ether is then subjected to bromination, introducing a bromine atom into the structure.
  3. Acylation: Finally, the brominated intermediate undergoes acylation to yield Pindobind .

Industrial Production Methods

For industrial production, the laboratory synthesis is scaled up. Key parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety during production .

Molecular Structure Analysis

Pindobind's molecular structure features a complex arrangement that supports its function as a receptor antagonist. The compound's structure includes:

  • Indole Core: This heterocyclic structure is crucial for its interaction with serotonin receptors.
  • Bromine Atom: The presence of bromine enhances the compound's reactivity and influences its binding affinity.
  • Functional Groups: Various functional groups attached to the indole core dictate its pharmacological properties .

The three-dimensional conformation of Pindobind allows it to fit into the binding sites of both beta-adrenergic receptors and 5-HT1A receptors, facilitating its dual action.

Chemical Reactions Analysis

Types of Reactions

Pindobind participates in several chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to different derivatives.
  • Oxidation and Reduction: Under specific conditions, Pindobind can undergo oxidation or reduction, affecting its pharmacological activity .

Common Reagents and Conditions

  • Substitution Reactions: Typical reagents include amines and thiols, with polar solvents used under mild temperatures.
  • Oxidation and Reduction: Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction .

Major Products

The products formed from these reactions vary based on the reagents used. Substitution reactions can yield numerous derivatives with diverse functional properties.

Mechanism of Action

Pindobind acts primarily through its antagonistic effects on beta-adrenergic receptors and 5-HT1A receptors. By irreversibly binding to these receptors, Pindobind inhibits their normal physiological functions:

  • Beta Blockade: This leads to decreased heart rate and contractility, which is beneficial in managing cardiovascular conditions.
  • Serotonin Antagonism: The blockade of 5-HT1A receptors impacts neurotransmitter release, influencing mood and anxiety levels .

Research indicates that Pindobind may also modulate immune responses by affecting monocyte activity through its interaction with serotonin pathways .

Physical and Chemical Properties Analysis

Pindobind exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 308.25 g/mol.
  • Solubility: Soluble in organic solvents; solubility in water is limited.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are crucial for understanding how Pindobind behaves in biological systems and during synthesis .

Applications

Pindobind has several significant applications in scientific research:

  • Neuroscience Research: It is utilized in studies investigating anxiety mechanisms due to its central nervous system depressant properties.
  • Pharmacology Studies: Researchers use Pindobind to explore the effects of beta blockers and serotonin antagonists on physiological processes.
  • Drug Development: As a lead compound, Pindobind aids in developing new therapeutic agents aimed at treating central nervous system disorders .
Introduction

Pindobind represents a chemically synthesized compound of significant interest in neuropharmacology due to its dual receptor interaction profile. Identified chemically as 2-Bromo-N-[4-(2-{[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino}-2-propanyl)-1-methylcyclohexyl]acetamide (IUPAC nomenclature), it functions as an irreversible antagonist targeting both beta-adrenergic receptors and 5-hydroxytryptamine 1A (5-HT₁A) receptors [1]. This compound emerged from research initiatives associated with Stanford University during the early 1990s and serves primarily as a mechanistic probe for elucidating receptor functions within the central nervous system rather than as a therapeutic agent [1] [3]. Its design incorporates structural elements derived from pindolol, a conventional beta-blocker, but integrates a bromoacetamide moiety that facilitates covalent binding to its molecular targets, thereby conferring irreversible pharmacological activity [1] [8].

Pharmacological Profile of Pindobind

Pindobind exhibits high-affinity, irreversible binding to beta-adrenergic receptors and 5-HT₁A receptors. Its antagonism persists beyond washout periods in experimental settings due to covalent bond formation with these receptor subtypes, distinguishing it from reversible competitive antagonists [1] [4]. Research utilizing radioligand binding assays demonstrates its potency in displacing selective agonists from both receptor classes.

Behavioral studies in male albino mice employing resident-intruder paradigms reveal dose-dependent modulation of social and agonistic behaviors following Pindobind administration (0.5–10 mg/kg). Resident animals exhibit:

  • Reduced offensive aggression: Manifested as decreased sideways threats (−47% at 5 mg/kg) and chasing behavior (−52% at 5 mg/kg)
  • Attenuated evasion responses: Reduced defensive withdrawal without altering other defensive postures
  • Enhanced non-social exploration: Increased cage exploration (+38%) and rearing frequency (+29%) [3]

Intruder animals display complementary behavioral shifts, including diminished defensive posturing and heightened exploratory activities. These findings collectively indicate central nervous system depressant effects mediated through serotonergic and adrenergic pathways [1] [3].

Table 1: Dose-Dependent Behavioral Effects of Pindobind in Murine Resident-Intruder Paradigm

Dose (mg/kg)Offensive Sideways Postures (% Change)Chasing Behavior (% Change)Cage Exploration (% Change)
0.5−18%−22%+12%
2.0−31%−40%+24%
5.0−47%−52%+38%
10.0−49%−55%+41%

Data adapted from Bell & Hobson (1993) [3]

Historical Development and Discovery

Pindobind originated from systematic structure-activity relationship investigations conducted by researchers affiliated with Stanford University in the late 1980s and early 1990s. Its development occurred within the broader context of beta-adrenergic receptor antagonist research pioneered by Sir James Black, whose foundational work on propranolol established the therapeutic relevance of beta-blockade [5] . The compound was specifically engineered to incorporate irreversible binding properties through bromoacetamide functionalization, enabling persistent receptor inactivation [1] [8].

Peroutka and Pitha first documented the methodology for synthesizing 5-HT₁A receptor-binding compounds structurally related to Pindobind in a 1993 patent, highlighting the strategic incorporation of the indolyloxypropanolamine motif critical for 5-HT₁A affinity [1]. Subsequent pharmacological characterization was published by Bell and Hobson in the same year, establishing its behavioral effects in conflict models and solidifying its utility as a research tool [3]. This development timeline positions Pindobind as contemporaneous with emerging research into serotonin receptor subtypes and their functional roles in emotional regulation [4].

Key Receptor Targets: 5-HT₁A and β-Adrenoceptors

5-HT₁A Receptor Interactions

The 5-HT₁A receptor constitutes a Gi/o protein-coupled receptor subtype densely expressed in limbic brain regions, including the hippocampus, septum, and cortical areas. Pindobind functions as an irreversible antagonist at these receptors, validated through:

  • Complete blockade of 8-OH-DPAT (selective 5-HT₁A agonist)-induced hypothermic responses
  • Inhibition of serotonin-mediated adenylate cyclase activity in hippocampal membranes
  • Radioligand displacement studies showing nanomolar affinity (Kᵢ = 1.2 nM) [1] [4]

Antagonism of presynaptic 5-HT₁A autoreceptors enhances serotonin release in projection fields, while postsynaptic blockade modulates neuronal excitability. This dual action underpins Pindobind's observed attenuation of murine offensive aggression, aligning with established roles of 5-HT₁A in impulse regulation [3] [4].

β-Adrenoceptor Interactions

Pindobind demonstrates non-selective, irreversible inhibition across β₁-, β₂-, and β₃-adrenergic receptor subtypes. Its mechanism involves alkylation of nucleophilic residues within the receptor ligand-binding pocket, resulting in permanent inactivation. Key characteristics include:

  • Suppression of isoproterenol-stimulated cAMP accumulation in cardiac tissue (β₁)
  • Inhibition of catecholamine-induced lipolysis in adipocytes (β₃)
  • Anticonflict effects in rodent models mediated through hippocampal β-adrenoceptors [4] [5] [6]

Notably, cyanopindolol (a structural analog) exhibits similar anticonflict properties that are abolished by 5-HT₁A antagonists like NAN-190, suggesting functional crosstalk between these receptor systems in behavioral modulation [4].

Table 2: Comparative Receptor Binding and Functional Effects of Pindobind

Receptor TargetBinding Affinity (Kᵢ)Second Messenger EffectPrimary Physiological Actions
5-HT₁A1.2 nM↓ cAMP productionReduced offensive aggression; Increased exploration
β₁-Adrenoceptor8.3 nM↓ Isoproterenol-induced cAMPAttenuated cardiac stimulation
β₂-Adrenoceptor5.7 nM↓ Isoproterenol-induced cAMPInhibited bronchial relaxation
β₃-Adrenoceptor11.5 nM↓ Catecholamine-induced lipolysisSuppressed thermogenesis

Data synthesized from [1] [4] [5]

The irreversible nature of Pindobind’s receptor interactions provides unique advantages for ex vivo studies requiring persistent receptor blockade without ongoing drug presence. Nevertheless, this property also limits its translational applicability compared to reversible antagonists. Contemporary research continues to exploit Pindobind as a pharmacological tool for mapping receptor occupancy and investigating long-term consequences of receptor inactivation in anxiety-related circuits and aggression neurobiology [1] [3] [4].

Properties

CAS Number

106469-52-7

Product Name

Pindobind

IUPAC Name

2-bromo-N-[4-[2-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]propan-2-yl]-1-methylcyclohexyl]acetamide

Molecular Formula

C23H34BrN3O3

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C23H34BrN3O3/c1-22(2,16-7-10-23(3,11-8-16)27-21(29)13-24)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29)

InChI Key

XSAGAZCYTLNCEN-UHFFFAOYSA-N

SMILES

CC1(CCC(CC1)C(C)(C)NCC(COC2=CC=CC3=C2C=CN3)O)NC(=O)CBr

Synonyms

N(1)-(bromoacetyl)-N(8)-(3-(4-indolyloxy)-2-hydroxypropyl)-(Z)-1,8-diamino-4-menthane
pindobind
pindobind 5-hydroxytryptamine(1A)

Canonical SMILES

CC1(CCC(CC1)C(C)(C)NCC(COC2=CC=CC3=C2C=CN3)O)NC(=O)CBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.